molecular formula C14H14O4 B044613 Diallyl terephthalate CAS No. 1026-92-2

Diallyl terephthalate

Cat. No. B044613
CAS RN: 1026-92-2
M. Wt: 246.26 g/mol
InChI Key: ZDNFTNPFYCKVTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

DAT is synthesized through radical copolymerization processes. Studies have explored its copolymerization with vinyl monomers having long-chain alkyl groups, such as lauryl methacrylate (LMA) and stearyl methacrylate (SMA), to investigate the polymerization kinetics and the microheterogeneous nature of the copolymerization process (Matsumoto, Kurokawa, & Oiwa, 1989).

Molecular Structure Analysis

The molecular structure of DAT and its polymers plays a crucial role in their properties. Research into the molecular mobility within three-dimensional polymers of DAT has shown two regions of nuclear magnetic relaxation, highlighting the significance of phenyl group mobility and the process of vitrification (Usmanov & Sivergin, 1987).

Chemical Reactions and Properties

Chemical reactions involving DAT, including its polymerization, are influenced by factors such as initiator concentration, temperature, and the presence of solvents or other monomers. The kinetics and modeling of bulk polymerization of DAT have been studied to understand the effects of diffusion limitations and the role of initiator decomposition rate constants (Hace, Golob, & Krajnc, 2003; 2004).

Physical Properties Analysis

The physical properties of DAT polymers, such as glass transition temperature, crystallinity, and molecular weight, are critical for their applications. Mechanochemical polymerization studies have shown the effects of distilled water on the polymerization of DAT, revealing insights into the conversion and molecular weight of the resulting polymers (Fujiwara & Gotō, 1991).

Chemical Properties Analysis

The chemical properties of DAT polymers, including their reactivity and interaction with other compounds, determine their suitability for various applications. Research has explored the free-radical cross-linking polymerization of DAT in the presence of microgel-like poly(allyl methacrylate) microspheres to elucidate the cross-linking reaction mechanism and control network formation (Matsumoto, Kawasaki, & Shimatani, 2000).

Scientific Research Applications

Reactive Plasticizers in Polyphenylene Oxide

Diallyl terephthalate (DAT) has been studied as a reactive plasticizer in polyphenylene oxide (PPO). Research shows that DAT, along with other allylic and triallyl monomers, can significantly improve the processability of PPO. The addition of DAT to PPO blends lowers viscosity and glass transition temperature (Tg), enhancing blend miscibility at elevated temperatures (Rusli, Cook, & Liang, 2011).

Cross-Linking Polymerization

DAT's role in cross-linking polymerization was explored, particularly in the presence of poly(allyl methacrylate) microspheres. This study is part of ongoing research into understanding the mechanisms of cross-linking polymerization of multivinyl compounds. The presence of DAT influenced the gel-point conversion and suggested copolymerization with pendant allyl groups (Matsumoto, Kawasaki, & Shimatani, 2000).

Biodegradation of Plastics

The potential of enzyme DmtH in transforming plastic additives like DAT to less toxic forms was examined. This research highlights the capability of certain microorganisms in reducing the toxicity of DAT-containing plastics, emphasizing the importance of biodegradation in managing plastic pollution (Cheng et al., 2020).

Diffusion Characteristics in Polymer Films

The diffusion coefficient of DAT monomer into thin polymer films was measured, providing critical data on the behavior of DAT at molecular levels. This understanding is essential for applications in polymer processing and manufacturing (Hace, Golob, & Krajnc, 2004).

Mechanism of Action

Target of Action

Diallyl terephthalate (DAT) is a crucial raw material in producing resin materials . It plays a significant role in synthesizing and modifying polymeric materials, especially resinous materials . Typically, DAT is used as a cross-linking agent and plasticizer for unsaturated resin, an internal plasticizer for polyvinyl chloride resin, and a strengthening agent for fiber resin .

Mode of Action

The interaction of DAT with its targets primarily involves polymerization processes . The polymerization of DAT is a pronounced exothermic process . In the polymerization of DAT, the conversion dependence of the molecular weight distribution profiles of resulting prepolymers was different from that in other polymerizations . This enhanced occurrence of intermolecular crosslinking may be caused by the rigidity of the polymer chain having bulkier side groups than the polymer chains derived from the polymerizations of other multi-allyl compounds .

Biochemical Pathways

The biochemical pathways affected by DAT primarily involve polymerization reactions . The reaction mechanism of DAT was studied and found to involve a three-step autocatalysis reaction . The simulated conversion limit time and time to the maximum rate under adiabatic conditions indicate that the thermal hazard of DAT can serve as a reference for controlling its production and storage temperatures .

Result of Action

The molecular and cellular effects of DAT’s action primarily involve changes in the structure of the resulting polymers . The structure of the resulting network polymer precursors (NPPs), consisting of oligomeric primary polymer chains, becomes core-shell type dendritic or nanogel-like with the progress of polymerization . The nanogel-like NPPs can then collide with one another to form cross-links, eventually leading to gelation .

Action Environment

The action of DAT is influenced by environmental factors such as temperature . Most polymerization reactions are exothermic processes. When the heat in a system cannot be released effectively, the system overheats and becomes susceptible to thermal runaway accidents . Therefore, controlling the production and storage temperatures of DAT is crucial for its safe use .

Safety and Hazards

Diallyl terephthalate is harmful if swallowed, may cause an allergic skin reaction, is toxic if inhaled, may cause genetic defects, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Diallyl terephthalate plays a crucial role in synthesizing and modifying polymeric materials, especially resinous materials . It is widely used in communications, computer systems, electronic components in the aviation industry, light-curing coatings, and molding materials . The development of high-performance thermosetting PPO resins based on benzoxazine chemistry and IPN design is a promising future direction .

properties

IUPAC Name

bis(prop-2-enyl) benzene-1,4-dicarboxylate
Source PubChem
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InChI

InChI=1S/C14H14O4/c1-3-9-17-13(15)11-5-7-12(8-6-11)14(16)18-10-4-2/h3-8H,1-2,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNFTNPFYCKVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
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Related CAS

25820-61-5
Record name 1,4-Benzenedicarboxylic acid, 1,4-di-2-propen-1-yl ester, homopolymer
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DSSTOX Substance ID

DTXSID9061419
Record name Diallyl terephthalate
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Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

1026-92-2
Record name Diallyl terephthalate
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Record name 1,4-Benzenedicarboxylic acid, 1,4-di-2-propen-1-yl ester
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Record name Diallyl terephthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of a solvent impact the polymerization of DAT?

A1: Studies show that the polymerization rate of DAT is influenced by the solvent used. [] Ortho-xylene, a good solvent for DAT, was observed to lead to lower polymerization rates compared to bulk polymerization. This is attributed to solvent chain transfer reactions competing with propagation. The kinetic model for bulk DAT polymerization was successfully extended to solution polymerization by incorporating solvent chain-transfer rate constants. []

Q2: What role does microgel formation play in the polymerization of DAT?

A2: Contrary to the common belief that microgel formation delays gelation in multivinyl polymerizations, research suggests that it can actually promote gelation in the case of DAT. [, , ] Experiments involving the copolymerization of DAT with pre-formed methacrylate network polymer precursors (NPPs), mimicking microgels, demonstrated that the presence of NPPs led to faster gelation compared to DAT polymerization alone. [, ]

Q3: How does the structure of the network polymer precursor (NPP) affect DAT polymerization?

A3: Studies indicate that the structure of the NPP significantly influences the gelation of DAT. [] As the polymerization progresses, the NPP, initially composed of oligomeric primary polymer chains, transitions into a core-shell type dendritic structure. [] This structural change leads to a decrease in the reactivity of the NPP for intermolecular cross-linking, ultimately resulting in delayed gelation. []

Q4: What is unique about the gelation behavior of DAT compared to other diallyl phthalates?

A4: Despite structural differences, diallyl phthalate (DAP), diallyl isophthalate, and DAT exhibit nearly identical gel points. [] This observation is attributed to the interplay between cyclization modes and the reactivity of cyclized radicals. DAT's nonconsecutive addition polymerization contributes to delayed gelation, while the cyclized radical in DAP polymerization demonstrates enhanced reactivity for crosslinking, balancing out the gelation points. []

Q5: Can the gelation in DAT polymerization be controlled?

A5: Yes, research shows that incorporating a telogen like carbon tetrabromide (CBr4) during DAT polymerization can significantly delay gelation. [] The presence of CBr4 leads to a chain transfer reaction, replacing degradative chain transfer with the formation of active tribromomethyl radicals. This results in a higher degree of polymerization and, consequently, delayed gelation. []

Q6: How do the kinetic parameters of DAT polymerization vary with temperature and initiator?

A6: The kinetic parameters for DAT polymerization, such as propagation and termination rate constants, are heavily influenced by temperature and the type of initiator used. [, ] Activation energies for propagation and termination were determined to be 36.9 kJ/mol and 144.7 kJ/mol, respectively, indicating strong diffusion limitations throughout the reaction. []

Q7: What are the advantages of using DAT as a monomer in polymer synthesis?

A7: DAT is sought after for its ability to yield crosslinked polymers with excellent thermal stability and mechanical properties, suitable for applications demanding durability and high-temperature resistance. []

Q8: How does the incorporation of layered silicates impact the properties of DAT polymers?

A8: The addition of layered silicates, like Cloisite 30B, during DAT polymerization can significantly enhance the mechanical and thermal properties of the resulting nanocomposites. [] The in-situ polymerization method, compared to intercalation, was found to be more effective in achieving exfoliation of the clay layers within the polymer matrix, leading to superior performance. []

Q9: What are the potential applications of waterborne poly(thioether) prepolymers synthesized from DAT?

A9: Waterborne poly(thioether) prepolymers derived from DAT show promise as innovative oxygen barrier coatings. [] The incorporation of DAT in the polymer structure contributes to the formation of semicrystalline films with potential for barrier applications, particularly in packaging. []

Q10: How is DAT typically characterized?

A10: Various techniques like Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, Size Exclusion Chromatography (SEC), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to characterize DAT polymers and analyze their composition, molecular weight, and structure. [, , , ]

Q11: Has computational chemistry been used to study DAT and its polymers?

A11: Yes, molecular modeling and computational chemistry tools have been used to study the conformational properties of DAT and its derivatives. [] This helps understand how its structure relates to its reactivity and the properties of the resulting polymers.

Q12: Are there any environmental concerns associated with diallyl terephthalate?

A12: While the provided research focuses primarily on polymerization and material properties, it's crucial to acknowledge the potential environmental impact of DAT and its degradation products. Further research on ecotoxicological effects and strategies for responsible waste management and recycling of DAT-based materials is essential. []

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